molecular formula C15H18N2O4S B2791594 ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate CAS No. 1396558-56-7

ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate

Cat. No.: B2791594
CAS No.: 1396558-56-7
M. Wt: 322.38
InChI Key: ZPEOYWYFMQFXAF-UHFFFAOYSA-N
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Description

ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate is a versatile chemical compound used in scientific research. It is known for its unique structure, which includes a thiazepane ring, making it a valuable compound for various applications in drug discovery, material synthesis, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 5-oxo-1,4-thiazepane-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The thiazepane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.

    Thiazolidine: A five-membered ring with sulfur and nitrogen, used in the synthesis of valuable organic compounds.

Uniqueness

ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate is unique due to its seven-membered thiazepane ring, which is less common compared to the five-membered rings in thiazole and thiazolidine. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-21-15(20)10-3-5-11(6-4-10)16-14(19)12-9-22-8-7-13(18)17-12/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOYWYFMQFXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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